

# A Technical Guide to the Spectroscopic Characterization of 5-(Bromomethyl)-2-methoxypyridine Hydrobromide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 5-(Bromomethyl)-2-methoxypyridine hydrobromide

**Cat. No.:** B1401583

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## Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for the versatile chemical intermediate, **5-(Bromomethyl)-2-methoxypyridine hydrobromide** (CAS No: 1588441-28-4).[1][2][3] As a crucial building block in the synthesis of a wide array of pharmaceutical compounds, a thorough understanding of its structural and spectroscopic properties is paramount for researchers in drug discovery and development. This document collates and interprets nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering a comprehensive reference for the unambiguous identification and characterization of this compound. The guide also delves into the theoretical underpinnings of the observed spectral features and provides standardized protocols for data acquisition.

## Introduction: The Significance of 5-(Bromomethyl)-2-methoxypyridine Hydrobromide

**5-(Bromomethyl)-2-methoxypyridine hydrobromide** is a heterocyclic compound featuring a pyridine ring substituted with a methoxy and a bromomethyl group.[1] This strategic arrangement of functional groups makes it a highly valuable reagent in organic synthesis, particularly in the construction of complex molecular architectures for targeted therapeutic

agents. The bromomethyl group serves as a reactive handle for nucleophilic substitution and cross-coupling reactions, while the methoxy group and the pyridine nitrogen influence the molecule's electronic properties and binding interactions.

Given its role as a key intermediate, ensuring the identity and purity of **5-(Bromomethyl)-2-methoxypyridine hydrobromide** is a critical step in any synthetic workflow. Spectroscopic techniques provide the necessary tools for this validation. This guide will dissect the characteristic spectral signatures of this compound, providing a foundational understanding for its use in research and development.

## Molecular Structure and Isomerism

It is crucial to distinguish 5-(Bromomethyl)-2-methoxypyridine from its isomers, as the position of the substituents dramatically alters the compound's reactivity and its resulting spectroscopic data. The systematic IUPAC name for the free base is 5-(bromomethyl)-2-methoxypyridine (CAS No: 128632-03-1).[4][5] The hydrobromide salt is formed by the protonation of the pyridine nitrogen.

Molecular Structure of 5-(Bromomethyl)-2-methoxypyridine```dot graph "Molecular\_Structure" {  
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C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- N1 [len=1.5]; N1 -- C5 [len=1.5];  
C5 -- C1 [len=1.5];

C5 -- O1 [len=1.5]; O1 -- C6 [len=1.5]; C2 -- C7 [len=1.5]; C7 -- Br1 [len=1.5];

H1 [label="H", pos="1.2,0.7!"]; H2 [label="H", pos="-1.2,0.7!"]; H3 [label="H", pos="-1.2,-0.7!"];

C1 -- H1 [style=invis]; C3 -- H2 [style=invis]; C4 -- H3 [style=invis]; }

Caption: Proposed fragmentation of the molecular ion in ESI-MS.

## Experimental Protocol for MS Data Acquisition (ESI)

- Sample Preparation: Prepare a dilute solution of **5-(Bromomethyl)-2-methoxypyridine hydrobromide** in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
- Data Acquisition:
  - Infuse the sample solution into the ESI source at a constant flow rate.
  - Acquire the mass spectrum in positive ion mode.
  - Scan a mass range that includes the expected molecular ion peaks (e.g., m/z 50-500).
- Data Analysis: Analyze the resulting spectrum to identify the molecular ion peaks and any significant fragment ions. High-resolution mass spectrometry can be used to confirm the elemental composition.

## Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a comprehensive and complementary suite of tools for the unambiguous characterization of **5-(Bromomethyl)-2-methoxypyridine hydrobromide**. By understanding the principles behind these techniques and the expected spectral features for this compound, researchers can confidently verify its identity and purity, ensuring the integrity of their synthetic endeavors in the pursuit of novel therapeutics. This guide serves as a valuable resource for scientists engaged in the synthesis and application of this important chemical intermediate.

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## References

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